N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which is then functionalized with fluorine atoms at the 4 and 6 positions. The pyrazole ring is introduced through a cyclization reaction, and the tetrahydrofuran moiety is attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzothiazole ring .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: Similar to the previous compounds, these derivatives have different substituents that affect their chemical and biological properties.
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both fluorine atoms and the tetrahydrofuran moiety, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c1-22-5-4-13(21-22)16(24)23(9-11-3-2-6-25-11)17-20-15-12(19)7-10(18)8-14(15)26-17/h4-5,7-8,11H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMPYJFAPXDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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